molecular formula C14H18N4O2S B11638724 N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]hexanamide

N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]hexanamide

Cat. No.: B11638724
M. Wt: 306.39 g/mol
InChI Key: AEFCGBOKVISCGT-UHFFFAOYSA-N
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Description

3-HEXANOYL-1-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)THIOUREA is a complex organic compound that belongs to the class of thioureas This compound is characterized by the presence of a hexanoyl group, a benzodiazole ring, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HEXANOYL-1-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)THIOUREA typically involves multi-step organic reactions. One common method includes the reaction of 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid with hexanoyl chloride in the presence of a base such as triethylamine. This is followed by the addition of thiourea under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-HEXANOYL-1-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)THIOUREA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, alcohols, and substituted thioureas, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-HEXANOYL-1-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)THIOUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-HEXANOYL-1-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)THIOUREA involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular proteins, affecting various signaling pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-HEXANOYL-1-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H18N4O2S

Molecular Weight

306.39 g/mol

IUPAC Name

N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamothioyl]hexanamide

InChI

InChI=1S/C14H18N4O2S/c1-2-3-4-5-12(19)18-14(21)15-9-6-7-10-11(8-9)17-13(20)16-10/h6-8H,2-5H2,1H3,(H2,16,17,20)(H2,15,18,19,21)

InChI Key

AEFCGBOKVISCGT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC(=S)NC1=CC2=C(C=C1)NC(=O)N2

Origin of Product

United States

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